molecular formula C27H28N2O3 B11707499 4'-methoxy-N'-[(4-phenylcyclohexyl)carbonyl]biphenyl-4-carbohydrazide

4'-methoxy-N'-[(4-phenylcyclohexyl)carbonyl]biphenyl-4-carbohydrazide

Cat. No.: B11707499
M. Wt: 428.5 g/mol
InChI Key: QJJJPSGQXVKNKC-UHFFFAOYSA-N
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Description

4’-Methoxy-N’-[(4-phenylcyclohexyl)carbonyl]biphenyl-4-carbohydrazide is a complex organic compound characterized by its unique structural features This compound is part of the biphenyl family, which is known for its diverse applications in various fields, including chemistry, biology, and industry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’-methoxy-N’-[(4-phenylcyclohexyl)carbonyl]biphenyl-4-carbohydrazide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction requires a palladium catalyst and boron reagents under mild and functional group-tolerant conditions . The reaction conditions often include the use of organic solvents and controlled temperatures to ensure the desired product yield.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4’-Methoxy-N’-[(4-phenylcyclohexyl)carbonyl]biphenyl-4-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide, often used in acidic or basic conditions.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride, typically used in anhydrous conditions.

    Substitution: Common reagents include nucleophiles like sodium methoxide and electrophiles like alkyl halides, often used in polar solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines. Substitution reactions can produce a wide range of derivatives, depending on the substituents introduced.

Scientific Research Applications

4’-Methoxy-N’-[(4-phenylcyclohexyl)carbonyl]biphenyl-4-carbohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4’-methoxy-N’-[(4-phenylcyclohexyl)carbonyl]biphenyl-4-carbohydrazide involves its interaction with specific molecular targets. The compound’s hydrazide group can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The phenylcyclohexyl group may contribute to its hydrophobic interactions, affecting its solubility and binding affinity. Overall, the compound’s structure allows it to modulate specific molecular targets and pathways, leading to its observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4’-Methoxy-N’-[(4-phenylcyclohexyl)carbonyl]biphenyl-4-carbohydrazide is unique due to its combination of methoxy, phenylcyclohexyl, and carbohydrazide groups. This combination imparts distinct chemical properties, such as enhanced stability and reactivity, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C27H28N2O3

Molecular Weight

428.5 g/mol

IUPAC Name

4-(4-methoxyphenyl)-N'-(4-phenylcyclohexanecarbonyl)benzohydrazide

InChI

InChI=1S/C27H28N2O3/c1-32-25-17-15-22(16-18-25)21-9-13-24(14-10-21)27(31)29-28-26(30)23-11-7-20(8-12-23)19-5-3-2-4-6-19/h2-6,9-10,13-18,20,23H,7-8,11-12H2,1H3,(H,28,30)(H,29,31)

InChI Key

QJJJPSGQXVKNKC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NNC(=O)C3CCC(CC3)C4=CC=CC=C4

Origin of Product

United States

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